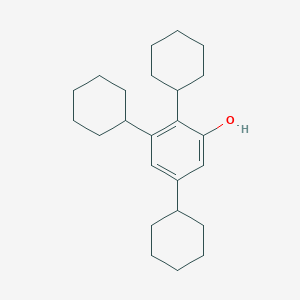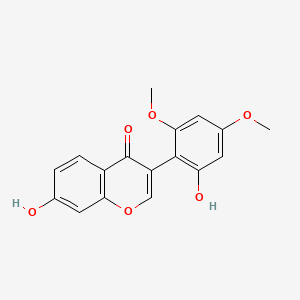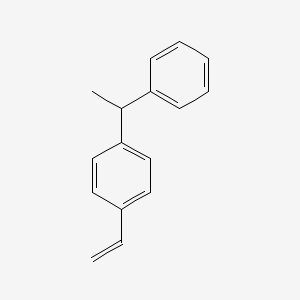
2,3,5-Tricyclohexylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Tricyclohexylphenol: is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features three cyclohexyl groups attached to the benzene ring at the 2, 3, and 5 positions. The presence of these bulky cyclohexyl groups significantly influences the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tricyclohexylphenol typically involves the alkylation of phenol with cyclohexyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a cyclohexyl cation, which then attacks the phenol ring at the ortho and para positions relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions:
Oxidation: 2,3,5-Tricyclohexylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cyclohexyl-substituted hydroquinones. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the electron-donating hydroxyl group. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and Fremy’s salt [(KSO3)2NO].
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexyl-substituted hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
Chemistry: 2,3,5-Tricyclohexylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of bulky substituents on phenolic compounds’ biological activity. It may also serve as a model compound in the study of enzyme-substrate interactions.
Medicine: While specific medical applications of this compound are not well-documented, phenolic compounds, in general, are known for their antioxidant and antimicrobial properties. Research into its potential therapeutic uses could be promising.
Industry: In the industrial sector, this compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties. It may also find applications in the production of specialty chemicals and coatings.
作用机制
The mechanism of action of 2,3,5-Tricyclohexylphenol involves its interaction with molecular targets through its hydroxyl group and bulky cyclohexyl substituents. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The cyclohexyl groups can affect the compound’s lipophilicity and steric interactions, potentially altering its binding affinity and specificity for target molecules.
相似化合物的比较
2,4,6-Tricyclohexylphenol: Similar in structure but with different substitution patterns, leading to variations in reactivity and properties.
2,3,4-Tricyclohexylphenol: Another isomer with distinct chemical behavior due to the different positions of the cyclohexyl groups.
2,3,5-Trimethylphenol: A smaller analog with methyl groups instead of cyclohexyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness: 2,3,5-Tricyclohexylphenol is unique due to the specific arrangement of its cyclohexyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials with tailored properties.
属性
CAS 编号 |
90104-76-0 |
|---|---|
分子式 |
C24H36O |
分子量 |
340.5 g/mol |
IUPAC 名称 |
2,3,5-tricyclohexylphenol |
InChI |
InChI=1S/C24H36O/c25-23-17-21(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |
InChI 键 |
GYCJBYIMKKAVLS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)O)C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)



amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)





![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
